molecular formula C15H20BClO4 B6154091 methyl 2-[5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate CAS No. 1419172-25-0

methyl 2-[5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

Cat. No.: B6154091
CAS No.: 1419172-25-0
M. Wt: 310.6 g/mol
InChI Key: BVPDRQOCMWOXOV-UHFFFAOYSA-N
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Description

Methyl 2-[5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is a boronic acid derivative with significant applications in organic synthesis, particularly in cross-coupling reactions. This compound is characterized by its boronic ester functional group, which plays a crucial role in its reactivity and utility in various chemical processes.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting 5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with methyl acrylate under palladium-catalyzed conditions.

  • Grignard Reaction: Another method involves the reaction of 5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene with methyl magnesium chloride followed by esterification.

  • Suzuki-Miyaura Coupling: This compound can also be prepared via Suzuki-Miyaura cross-coupling reaction between 5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid and methyl acrylate in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production typically involves large-scale palladium-catalyzed cross-coupling reactions, ensuring high yield and purity. The process is optimized for cost-effectiveness and scalability, often employing continuous flow reactors to enhance efficiency.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

  • Oxidation and Reduction: It can undergo oxidation to form the corresponding phenol derivative and reduction to yield the corresponding boronic acid.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium on carbon.

  • Solvents: Organic solvents such as toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are typically employed.

  • Temperature and Pressure: Reactions are generally conducted at elevated temperatures (50-100°C) and atmospheric pressure.

Major Products Formed:

  • Carbon-Carbon Bond Formation: The primary product is the formation of biaryl compounds through cross-coupling reactions.

  • Phenol Derivatives: Oxidation reactions yield phenol derivatives.

  • Boronic Acids: Reduction reactions produce boronic acids.

Scientific Research Applications

Chemistry: Methyl 2-[5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is extensively used in organic synthesis for the construction of complex molecules. Its role in Suzuki-Miyaura cross-coupling reactions makes it invaluable in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology: The compound is used in the development of bioconjugation techniques, where it facilitates the labeling of biomolecules for imaging and diagnostic purposes.

Medicine: It serves as a precursor in the synthesis of various drug candidates, particularly those targeting cancer and inflammatory diseases.

Industry: In the materials industry, it is used to create advanced polymers and electronic materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved include the formation of biaryl compounds, which are crucial intermediates in the synthesis of complex organic molecules.

Comparison with Similar Compounds

  • Boronic Acids: Similar compounds include various boronic acids and their derivatives, which are also used in cross-coupling reactions.

  • Phenylboronic Esters: Compounds like phenylboronic esters share structural similarities and are used in similar synthetic applications.

  • Halogenated Phenyl Compounds: Other halogenated phenyl compounds are used in substitution reactions and cross-coupling reactions.

Uniqueness: Methyl 2-[5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is unique in its specific substitution pattern and the presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group, which enhances its reactivity and stability in cross-coupling reactions.

Properties

CAS No.

1419172-25-0

Molecular Formula

C15H20BClO4

Molecular Weight

310.6 g/mol

IUPAC Name

methyl 2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

InChI

InChI=1S/C15H20BClO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-11(17)8-10(12)9-13(18)19-5/h6-8H,9H2,1-5H3

InChI Key

BVPDRQOCMWOXOV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CC(=O)OC

Purity

95

Origin of Product

United States

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